molecular formula C22H27N3O3 B4619868 N-(3,4-dimethoxyphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide

N-(3,4-dimethoxyphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide

Cat. No. B4619868
M. Wt: 381.5 g/mol
InChI Key: YLUYUZLWJLTFRD-RMKNXTFCSA-N
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Description

Synthesis Analysis

The synthesis of N-(3,4-dimethoxyphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide involves multi-step chemical processes, including the condensation of diacetyl, aromatic aldehydes, and piperazine derivatives. For example, a related synthesis involves the cyclo condensation of diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate using sulfate ion-exchanged yttrium oxide as a catalyst in ethanol, as demonstrated in the synthesis of similar piperazine derivatives (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Molecular Structure Analysis

The molecular structure of this compound is characterized by its piperazine core, substituted with a dimethoxyphenyl group and a phenylpropenyl group. This structure can be analyzed using techniques such as X-ray diffraction and nuclear magnetic resonance (NMR) spectroscopy. For instance, similar compounds have been structurally characterized to reveal intramolecular and intermolecular interactions that influence their molecular conformation and stability (Wang, Chen, Pu, & Wang, 2004).

Chemical Reactions and Properties

The chemical reactivity of N-(3,4-dimethoxyphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide includes its potential to undergo various organic reactions, such as N-alkylation, amidation, and substitution reactions. These reactions can modify the compound's structure and influence its biological activity. Chemical properties such as acidity, basicity, and reactivity towards electrophiles and nucleophiles are determined by the functional groups present in the molecule.

Physical Properties Analysis

The physical properties of this compound, including its melting point, boiling point, solubility, and crystalline structure, are essential for understanding its behavior in different environments and for its formulation in pharmaceutical applications. Techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can provide insights into its thermal stability and phase transitions.

Chemical Properties Analysis

The chemical properties encompass the compound's stability, reactivity, and interactions with other molecules. These properties are crucial for predicting the compound's behavior in biological systems and its potential as a therapeutic agent. Studies on similar compounds have shown interactions with biological targets such as enzymes and receptors, influencing their pharmacological profile (Kinoyama et al., 2006).

Scientific Research Applications

Molecular Interactions and Pharmacophore Models

Research on similar compounds, such as "N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide," has focused on understanding their molecular interactions with receptors, such as the CB1 cannabinoid receptor. These studies involve conformational analyses and the development of pharmacophore models to understand the binding interactions and activities of these compounds at the molecular level (Shim et al., 2002).

Antitubercular and Antibacterial Activities

Compounds with similar structures have been synthesized and evaluated for their antitubercular and antibacterial activities. For instance, novel carboxamide derivatives have shown potent effects against tuberculosis and other bacterial infections, highlighting their potential in developing new therapeutic agents (Bodige et al., 2020).

Anticancer and Antiproliferative Activities

Derivatives of related compounds have been explored for their anticancer properties. For example, studies on piperazine and oxadiazole derivatives have demonstrated significant antimicrobial and anti-proliferative activities, offering insights into the development of new cancer treatments (Al-Wahaibi et al., 2021).

Fluorescent Logic Gates and Sensing Applications

Innovative applications in materials science include the development of fluorescent logic gates based on piperazine compounds. These molecules can act as sensors, reacting to changes in pH, metal ions, and solvent polarity, thus providing valuable tools for biochemical and environmental monitoring (Gauci & Magri, 2022).

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-4-[(E)-3-phenylprop-2-enyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3/c1-27-20-11-10-19(17-21(20)28-2)23-22(26)25-15-13-24(14-16-25)12-6-9-18-7-4-3-5-8-18/h3-11,17H,12-16H2,1-2H3,(H,23,26)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLUYUZLWJLTFRD-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)CC=CC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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